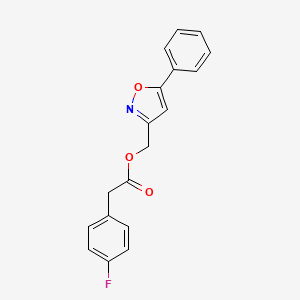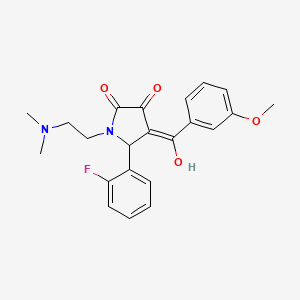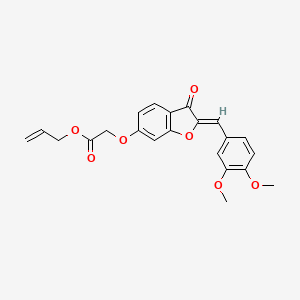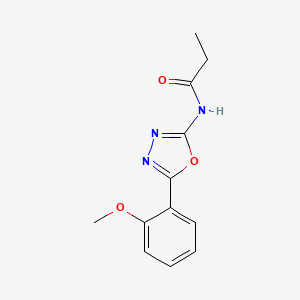
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, commonly known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
- Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which are structurally similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant antimicrobial activities, comparable to standard antibacterial agents like Ampicillin and antifungal agents like Flucanazole (Helal et al., 2013).
Anticancer Evaluation
- Studies have been conducted on 1,3,4-oxadiazole derivatives for their potential as anticancer agents. For instance, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown activity against cancer cell lines, indicating the therapeutic potential of this class of compounds (Salahuddin et al., 2014).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to have nematocidal activities. Some compounds in this study showed promising results against Bursaphelenchus xylophilus, a nematode species (Liu et al., 2022).
Anti-Inflammatory and Analgesic Actions
- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including some similar to this compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition
- Certain 1,3,4-oxadiazole derivatives have been investigated for their use as corrosion inhibitors in acidic media. This indicates a potential application in industrial settings to protect metals against corrosion (Bentiss et al., 2002).
Antiplasmodial Activities
- Some acyl derivatives of 1,3,4-oxadiazole, closely related to the compound , have been tested for their activities against Plasmodium falciparum, the parasite responsible for malaria. These studies contribute to the ongoing research for effective antimalarial agents (Hermann et al., 2021).
Wirkmechanismus
Target of Action
The compound belongs to the class of organic compounds known as alpha amino acid amides . These compounds are amide derivatives of alpha amino acids and are known to interact with various biological targets.
Mode of Action
The mode of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide It is known that amides can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .
Biochemical Pathways
The specific biochemical pathways affected by N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide The compound’s molecular weight (2072689) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide . For example, the acidity or basicity of the environment can affect the compound’s ionization state, which in turn can influence its interaction with biological targets .
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCFRIJXYMTWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


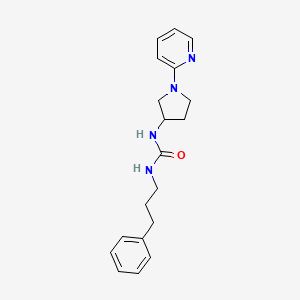

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)
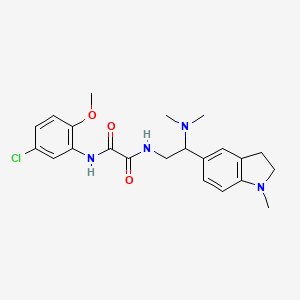



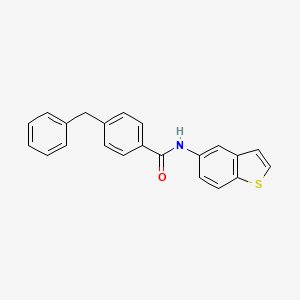
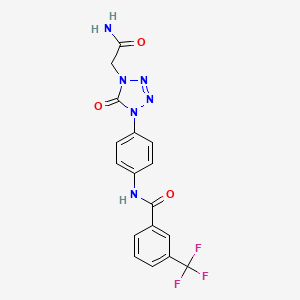
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
